2-Hydroxybenzene-1,3,5-tricarbaldehyde

Overview

Description

2-Hydroxybenzene-1,3,5-tricarbaldehyde, also known as 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE , is a derivative of aldehydes and can be used as an organic reagent . It has a molecular weight of 178.14 and its CAS Number is 81502-74-1 .

Molecular Structure Analysis

The molecular formula of 2-Hydroxybenzene-1,3,5-tricarbaldehyde is C9H6O4 . The average mass is 178.141 Da and the monoisotopic mass is 178.026611 Da .Physical And Chemical Properties Analysis

2-Hydroxybenzene-1,3,5-tricarbaldehyde is a solid at room temperature .Scientific Research Applications

Corrosion Inhibition

2-Hydroxybenzene-1,3,5-tricarbaldehyde has been used in the synthesis of new tris-thiosemicarbazone derivatives, which have shown promising results in corrosion inhibition for acidic steel settings . The synthesized tris-thiosemicarbazones showed increased inhibitory efficiency values with increased concentration . They adsorbed on the mild steel surface and generated a charge and mass movement barrier that protected the metal from hostile ions .

Synthesis of Derivatives

This compound has been used as a starting material in the synthesis of various derivatives, such as 2,2’,2’’-((2‐Hydroxybenzene‐ 1,3,5‐triyl)tris(methanylylidene))tris(N‐benzylhydrazine‐1‐carbothioamide) (HBC) and 2,2’,2’’-((2‐hydroxybenzene‐1,3,5‐triyl) tris (methanylylidene)) tris (N‐allylhydrazine‐1‐ carbothioamide) (HAC) . These derivatives have been characterized using different spectroscopic and analytical approaches .

Computational Studies

The compound has been used in computational studies, including density functional theory (DFT) to investigate the assembled tri‐thiosemicarbazones HBC and HAC . The adsorption mechanism of HBC and HAC on the mild steel surface was explored using Monte Carlo simulation .

Organic Reagent

2-Hydroxybenzene-1,3,5-tricarbaldehyde is an aldehyde derivative and can be used as an organic reagent .

Safety and Hazards

2-Hydroxybenzene-1,3,5-tricarbaldehyde is identified as an irritant . It can cause eye and skin irritation, and it is harmful if swallowed, absorbed through the skin, or inhaled . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

One of the future directions for 2-Hydroxybenzene-1,3,5-tricarbaldehyde is in the synthesis of covalent organic frameworks (COFs). For instance, the covalent organic framework C6-TRZ-TFP is synthesized by solvothermal polycondensation of 2-hydroxybenzene-1,3,5-tricarbaldehyde (TFP) and 4,4′,4′′- (1,3,5-triazine-2,4,6-triyl)tris [ (1,1′-biphenyl)-4-amine] .

Mechanism of Action

Target of Action

2-Hydroxybenzene-1,3,5-tricarbaldehyde is a derivative of aldehyde and can be used as an organic reagent . .

Mode of Action

It has been used in the synthesis of novel three-component covalent organic frameworks (cofs) through schiff base reactions .

Biochemical Pathways

It has been used in the synthesis of covalent organic frameworks (cofs), which have applications in various fields such as catalysis, gas storage, and drug delivery .

Action Environment

It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

properties

IUPAC Name |

2-hydroxybenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAZHQGKWVMFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383486 | |

| Record name | 2-hydroxybenzene-1,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81502-74-1 | |

| Record name | 2-hydroxybenzene-1,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,3,5-benzenetricarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

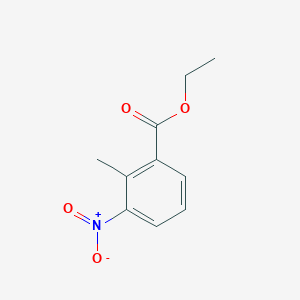

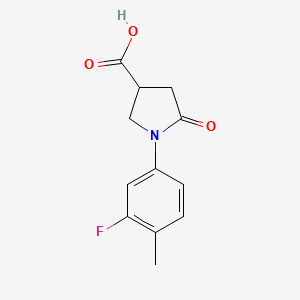

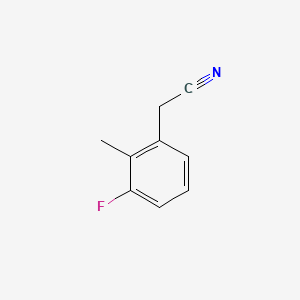

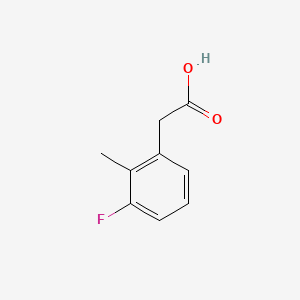

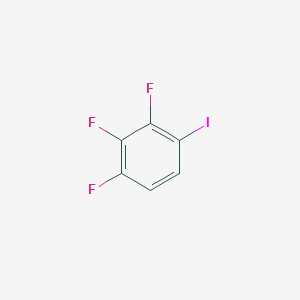

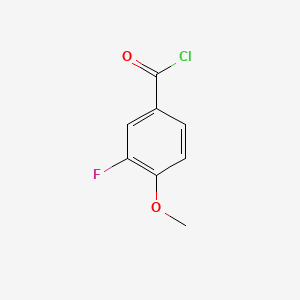

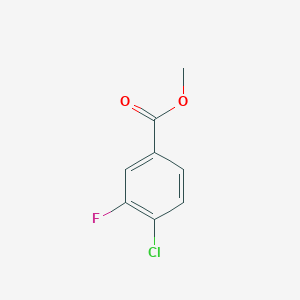

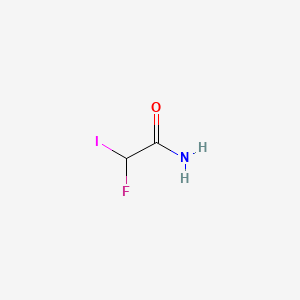

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Hydroxybenzene-1,3,5-tricarbaldehyde contribute to the synthesis of Covalent Organic Frameworks (COFs) and what makes these COFs suitable for photocatalytic hydrogen production?

A: 2-Hydroxybenzene-1,3,5-tricarbaldehyde acts as a key building block in the synthesis of COFs. It readily undergoes Schiff base reactions with amine-containing molecules, forming strong covalent bonds that make up the framework structure of the COF [, , ]. The resulting COFs possess desirable properties for photocatalysis, including:

- Crystallinity and Porosity: The ordered structure and inherent porosity of COFs provide a large surface area, maximizing the availability of active sites for catalytic reactions [, ].

- Tunable Electronic Properties: By strategically choosing co-monomers during synthesis, the electronic properties of the COF can be fine-tuned to enhance light absorption and promote charge separation – crucial for efficient photocatalysis [, ].

- Enhanced Wettability: Incorporation of HBT can increase the hydrophilicity of the COF, improving its interaction with water and facilitating the hydrogen evolution reaction [].

Q2: Can you provide an example of how modifying a COF with 2-Hydroxybenzene-1,3,5-tricarbaldehyde improves its photocatalytic activity?

A: Research has shown that replacing a benzene-1,3,5-tricarbaldehyde unit in a COF with 2-hydroxybenzene-1,3,5-tricarbaldehyde leads to a significant improvement in photocatalytic hydrogen production []. The modified COF (HBT-COF) demonstrated a 5-fold increase in hydrogen production compared to the original COF. This enhancement is attributed to the following factors:

- Stronger Donor-Acceptor Effect: The hydroxyl group in HBT enhances the electron-donating ability of the aromatic ring, creating a stronger donor-acceptor system within the COF framework. This facilitates more efficient charge separation upon light absorption [].

- Improved Wettability: The hydrophilic nature of HBT improves the interaction between the COF and water molecules, promoting better contact and facilitating the hydrogen evolution reaction at the catalyst surface [].

Q3: Beyond photocatalysis, what other applications benefit from incorporating 2-Hydroxybenzene-1,3,5-tricarbaldehyde into COFs?

A: The versatility of HBT-incorporated COFs extends beyond photocatalysis. One notable example is their use in membrane-based gas separation []. Researchers designed a COF using HBT and 5,5'-diamino-2,2'-bipyridine. This COF, after coordination with Cu(I) ions, exhibited selective adsorption of propylene. When incorporated into a mixed-matrix membrane, it demonstrated enhanced permeability and selectivity for propylene/propane separation compared to the pristine membrane material []. This highlights the potential of HBT-based COFs in developing efficient gas separation technologies.

Q4: Does 2-Hydroxybenzene-1,3,5-tricarbaldehyde play a role in sensing applications?

A: Indeed, the unique properties of HBT make it valuable for sensing applications. Researchers have developed a ratiometric fluorescent pH sensor using a series of three-component COFs synthesized with HBT, 4,4'-diamino-3,3'-biphenyldicarboxylic acid, and 5,5'-diamino-2,2'-bipyridine []. These COFs exhibited distinct fluorescent responses to changes in pH, allowing for ratiometric detection within specific pH ranges []. This demonstrates the potential of HBT-based materials in developing sensitive and selective chemical sensors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1306121.png)

![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)